![molecular formula C18H14N2O3 B5398255 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one](/img/structure/B5398255.png)
3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one, also known as ACR16, is a novel compound that has been synthesized and studied for its potential application in treating neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one is not fully understood, but it is believed to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one also has affinity for alpha-adrenergic and histamine H1 receptors. The combined effects of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one on these receptors are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum of rats. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus. BDNF is a protein that plays a key role in neuronal survival, growth, and differentiation. 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has also been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one is that it has been shown to have a low risk of extrapyramidal side effects, which are common with traditional antipsychotic medications. Another advantage is that it has been shown to have a low potential for abuse and dependence. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has only been studied in animal models and has not yet been tested in clinical trials in humans. Additionally, the long-term safety and efficacy of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one are not yet known.
Zukünftige Richtungen
There are several future directions for 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one research. One direction is to conduct clinical trials in humans to determine its safety and efficacy in treating neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one in humans to determine the optimal dosage and dosing regimen. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one and its effects on various neurotransmitter systems.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one can be synthesized by reacting 2-(1-methyl-1H-benzimidazol-2-yl)phenol with 3,4-methylenedioxybenzaldehyde in the presence of a base. The product is then purified by column chromatography to obtain 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has been studied for its potential application in treating neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has also been studied for its potential application in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1-methylbenzimidazol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-14-5-3-2-4-13(14)19-18(20)15(21)8-6-12-7-9-16-17(10-12)23-11-22-16/h2-10H,11H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGQOUVMKNUCNU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.